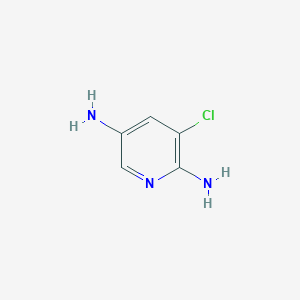

3-Chloropyridine-2,5-diamine

Descripción general

Descripción

3-Chloropyridine-2,5-diamine is a chemical compound that belongs to the family of pyridine-2,5-diamines. It has the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol. This compound is of significant interest due to its various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyridine-2,5-diamine typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 2,5-diaminopyridine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloropyridine-2,5-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to

Actividad Biológica

3-Chloropyridine-2,5-diamine is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClN and a molecular weight of 143.57 g/mol. Its structure features a pyridine ring substituted with two amine groups and a chlorine atom, which contribute to its reactivity and biological properties.

Target Enzymes:

this compound primarily interacts with various enzymes, showcasing inhibitory effects on:

- Aldose Reductase : This enzyme is crucial in glucose metabolism and is implicated in diabetic complications. Inhibition can lead to reduced sorbitol accumulation, potentially mitigating diabetic neuropathy and retinopathy.

- Amino Acid Oxidases : The compound binds to the active sites of these enzymes, inhibiting their catalytic activity.

Biochemical Pathways:

The compound's electron-deficient nature allows it to participate in nucleophilic attacks, influencing several biochemical pathways. It modulates oxidative stress responses by interacting with antioxidant proteins.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

- Cytotoxicity in Cancer Cells : In studies involving MCF-7 breast adenocarcinoma cells, the compound showed significant cytotoxic effects, leading to decreased cell viability.

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Modulates cytokine production in immune cells | |

| Cytotoxicity | Induces apoptosis in cancer cell lines (e.g., MCF-7) | |

| Aldose Reductase Inhibition | Reduces sorbitol levels in diabetic models |

Case Studies

-

Study on Cytotoxic Effects :

A recent study assessed the cytotoxicity of this compound on MCF-7 cells. Results indicated that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction through caspase activation. -

Inhibition of Aldose Reductase :

Another investigation focused on the compound's ability to inhibit aldose reductase. It was found that this compound effectively reduced enzyme activity by binding at the active site, leading to lower sorbitol levels in cellular models mimicking diabetic conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption post-administration.

- Distribution : Primarily localized in the cytoplasm; potential transport to the nucleus for gene regulation.

- Metabolism : Undergoes metabolic transformations via phase I and phase II reactions.

- Excretion : Primarily renal excretion of metabolites.

Propiedades

IUPAC Name |

3-chloropyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCADFJHCOXVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630663 | |

| Record name | 3-Chloropyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813425-48-8 | |

| Record name | 3-Chloropyridine-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.